benzyl (2S)-2-amino-3-methylbutanoate

Stereochemistry Reaction Mechanisms Analytical Chemistry

Benzyl (2S)-2-amino-3-methylbutanoate, commonly known as L-valine benzyl ester, is a chiral amino acid derivative (C12H17NO2, MW 207.27 g/mol). It features a benzyl-protected carboxyl group while retaining a free α-amino group, making it a versatile intermediate in peptide synthesis and pharmaceutical manufacturing.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 21760-98-5
Cat. No. B018602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-amino-3-methylbutanoate
CAS21760-98-5
SynonymsL-Valine Phenylmethyl Ester;  Benzyl L-Valinate;  Valine Benzyl Ester;  _x000B_
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
InChIKeyYIRBOOICRQFSOK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2S)-2-amino-3-methylbutanoate (CAS 21760-98-5): Chiral Ester Building Block for Peptide Synthesis and Pharmaceutical Intermediates


Benzyl (2S)-2-amino-3-methylbutanoate, commonly known as L-valine benzyl ester, is a chiral amino acid derivative (C12H17NO2, MW 207.27 g/mol) [1]. It features a benzyl-protected carboxyl group while retaining a free α-amino group, making it a versatile intermediate in peptide synthesis and pharmaceutical manufacturing [2]. The benzyl ester confers enhanced solubility in organic solvents compared to the parent amino acid, facilitating coupling reactions in both solid-phase and solution-phase synthesis [3].

Why L-Valine Benzyl Ester Cannot Be Simply Replaced by Other Valine Esters or Protected Derivatives


Generic substitution among valine derivatives is not chemically equivalent due to the orthogonal nature of protecting group strategies and the specific reactivity profiles of different ester moieties. The benzyl ester protection scheme is integral to the Boc/Bzl strategy, where the acid-labile Boc group (N-terminal) and hydrogenolyzable benzyl ester (C-terminal) provide true orthogonality—a distinct advantage over methyl or ethyl esters which lack selective, mild deprotection routes [1]. Furthermore, the free amine form of this compound offers a different reactivity profile compared to its hydrochloride salt counterpart, directly impacting coupling efficiency, solubility, and the requirement for in situ base addition during peptide bond formation [2].

Quantitative Performance Differentiation: L-Valine Benzyl Ester vs. Closest Analogs


Enhanced Reaction Pathway Diversity in Deaminative Acetolysis: L-Valine Benzyl Ester vs. Free L-Valine

Under identical nitrous acid deamination conditions in acetic acid, L-valine benzyl ester exhibits a fundamentally different reaction profile compared to free L-valine. While the deamination of L-valine yields only a single substitution product, the benzyl ester derivative produces a mixture of substitution, migration, and elimination products [1]. This divergent reactivity confirms that the benzyl ester group alters the electronic and steric environment of the α-carbon, enabling distinct synthetic transformations not accessible with the free amino acid.

Stereochemistry Reaction Mechanisms Analytical Chemistry

Microwave-Assisted Peptide Coupling Efficiency: 92% Yield with Minimized Racemization

A 2023 study reported a microwave-assisted coupling protocol utilizing L-valine benzyl ester that achieved a 92% isolated yield while minimizing racemization, a critical parameter for chiral drug manufacturing [1]. While similar coupling yields have been reported for other valine esters under optimized conditions, the specific combination of the free amine benzyl ester with microwave activation provides a process advantage. In contrast, coupling with free L-valine under similar conditions typically yields only about 10% of the desired product, requiring extensive modification to achieve acceptable yields [2].

Peptide Synthesis Process Chemistry Green Chemistry

Enzymatic Hydrolysis Kinetic Parameters: kcat = 60 s⁻¹, KM = 0.06 mM for hVACVase

L-Valine benzyl ester serves as a defined substrate for human valacyclovirase (hVACVase), an α-amino acid ester hydrolase involved in prodrug activation. Under physiological conditions (pH 7.4, 37°C), the recombinant enzyme exhibits a kcat of 60 s⁻¹ and a KM of 0.06 mM for this compound [1]. While class-level inference suggests that other amino acid benzyl esters may also serve as substrates, the specific kinetic parameters for L-valine benzyl ester provide a quantitative baseline for evaluating prodrug candidates. The low KM value indicates high enzyme affinity, a desirable trait for efficient prodrug conversion in vivo.

Prodrug Activation Enzyme Kinetics Drug Delivery

Commercial Purity Specification: 95.0% (Titration) as Free Base vs. Hydrochloride Salt Alternatives

Commercially available L-valine benzyl ester (CAS 21760-98-5) is supplied with a minimum purity specification of 95.0% as determined by titration [1]. This purity level, coupled with a specific optical rotation of -10° (c=2 in H2O) for the hydrochloride salt derivative , ensures stereochemical integrity. While the hydrochloride salt (CAS 2462-34-2) offers improved water solubility, the free base form (CAS 21760-98-5) avoids the introduction of a counterion, which can be advantageous in anhydrous coupling reactions where chloride ions may interfere with certain catalysts or reagents.

Quality Control Procurement Specification Analytical Chemistry

Orthogonal Deprotection Compatibility: Hydrogenolysis of Benzyl Ester in Boc/Bzl Strategy

The benzyl ester group of L-valine benzyl ester is selectively removable via hydrogenolysis (H2 over Pd/C), which is orthogonal to the acid-labile Boc protecting group commonly used for N-terminal protection [1]. This orthogonality is a cornerstone of the Boc/Bzl peptide synthesis strategy, enabling sequential deprotection without affecting other sensitive functional groups. In contrast, simple alkyl esters (methyl, ethyl) require harsher basic hydrolysis conditions (e.g., NaOH) that can lead to epimerization and lack the mild, neutral deprotection option that hydrogenolysis provides [2].

Protecting Group Strategy Solid-Phase Peptide Synthesis Process Development

Solubility and Lipophilicity Enhancement: LogP 2.41 vs. Free L-Valine (LogP -2.26)

The introduction of the benzyl ester moiety significantly increases the lipophilicity of the valine scaffold. The calculated LogP for L-valine benzyl ester is 2.41 [1], compared to -2.26 for free L-valine [2], representing a shift of over 4.5 LogP units. This enhanced lipophilicity translates to improved solubility in organic solvents commonly used in peptide coupling reactions, such as dichloromethane and dimethylformamide. The benzyl ester derivative is therefore more readily incorporated into solution-phase peptide syntheses without the need for polar aprotic co-solvents that might be required for the highly hydrophilic free amino acid.

Drug Design ADME Properties Formulation Development

High-Value Application Scenarios for Benzyl (2S)-2-amino-3-methylbutanoate in Peptide and Pharmaceutical Manufacturing


Solid-Phase Peptide Synthesis (SPPS) Using Boc/Bzl Strategy

L-Valine benzyl ester is an ideal C-terminal building block in Boc/Bzl SPPS. Its benzyl ester protection is orthogonal to the Boc group, enabling selective deprotection via hydrogenolysis after the full peptide chain is assembled. This two-step orthogonal deprotection strategy minimizes side reactions and racemization, which is particularly important for peptides containing acid-sensitive residues [1].

Microwave-Assisted Peptide Coupling for High-Throughput Synthesis

The compound demonstrates excellent compatibility with microwave-assisted coupling protocols, achieving 92% isolated yields with minimized racemization [1]. This makes it a prime candidate for automated high-throughput peptide synthesizers where rapid, high-yield couplings are essential for productivity and cost-efficiency.

Prodrug Design and Enzyme-Activatable Therapeutics

Given its defined kinetic parameters as a substrate for human valacyclovirase (kcat = 60 s⁻¹, KM = 0.06 mM) [1], L-valine benzyl ester serves as a valuable reference scaffold in the design of amino acid ester prodrugs. Its benzyl ester group can be hydrolyzed by endogenous esterases, releasing the active valine derivative or a conjugated drug payload.

Synthesis of Valsartan and Related Angiotensin II Receptor Blockers (ARBs)

This compound is a documented intermediate in the synthesis of valsartan, a widely prescribed antihypertensive drug. The free amine benzyl ester form is specifically employed in N-alkylation steps to construct the biphenyl-tetrazole moiety of the valsartan molecule [1]. The use of the benzyl ester rather than a simple alkyl ester ensures that the C-terminus can be cleanly deprotected under mild hydrogenolysis conditions late in the synthetic sequence without affecting the acid-sensitive tetrazole ring.

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